[(1,1-Difluoro-3-buten-1-yl)sulfanyl]benzene
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Overview
Description
[(1,1-Difluoro-3-buten-1-yl)sulfanyl]benzene is an organic compound with the molecular formula C10H10F2S. This compound features a benzene ring substituted with a sulfanyl group attached to a 1,1-difluoro-3-buten-1-yl moiety. The presence of fluorine atoms and the sulfanyl group imparts unique chemical properties to this compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1,1-Difluoro-3-buten-1-yl)sulfanyl]benzene typically involves the reaction of a suitable benzene derivative with a difluorobutenyl sulfide precursor. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of benzene reacts with a difluorobutenyl sulfide under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reaction. Catalysts and reagents are carefully selected to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
[(1,1-Difluoro-3-buten-1-yl)sulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the fluorine atoms or to modify the sulfanyl group using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, palladium catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Defluorinated products, modified sulfanyl derivatives.
Substitution: Amino or thiol-substituted benzene derivatives.
Scientific Research Applications
[(1,1-Difluoro-3-buten-1-yl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated compounds with unique properties.
Biology: Investigated for its potential as a bioactive molecule due to the presence of fluorine atoms, which can enhance biological activity and metabolic stability.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of [(1,1-Difluoro-3-buten-1-yl)sulfanyl]benzene involves its interaction with molecular targets through its functional groups. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Difluoro-2-[3-(4-methylbenzyl)-3-buten-1-yn-1-yl]benzene
- 1,3-Difluoro-2-[3-(3-methylbenzyl)-3-buten-1-yn-1-yl]benzene
Uniqueness
[(1,1-Difluoro-3-buten-1-yl)sulfanyl]benzene is unique due to the presence of both fluorine atoms and a sulfanyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
776313-50-9 |
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Molecular Formula |
C10H10F2S |
Molecular Weight |
200.25 g/mol |
IUPAC Name |
1,1-difluorobut-3-enylsulfanylbenzene |
InChI |
InChI=1S/C10H10F2S/c1-2-8-10(11,12)13-9-6-4-3-5-7-9/h2-7H,1,8H2 |
InChI Key |
KXYJWZSGHZVIIY-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(F)(F)SC1=CC=CC=C1 |
Origin of Product |
United States |
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